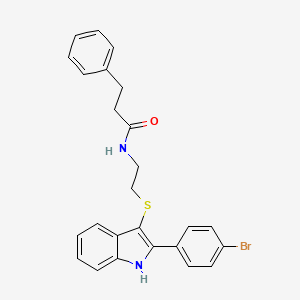

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

説明

N-(2-((2-(4-Bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a synthetic indole-based amide derivative characterized by a 4-bromophenyl-substituted indole core linked via a thioether bridge to a 3-phenylpropanamide side chain. This article compares its structural and functional attributes with similar compounds documented in recent literature.

特性

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCZSFGOPWNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

Thioether Formation: The brominated indole is reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

Amidation: Finally, the thioether intermediate is coupled with 3-phenylpropanoic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted indole derivatives

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its indole structure, which is common in many natural products.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions.

類似化合物との比較

Structural Analogues

The compound shares key motifs with several pharmacologically active indole-amide derivatives. Below is a comparative analysis:

Key Structural Differences :

- Amide Chain : The 3-phenylpropanamide chain offers greater conformational flexibility compared to shorter acetamide () or rigid benzamide () chains, which may influence interactions with enzymes or receptors.

- Thioether Linkage : Unlike the phenylthio group in , the thioethyl bridge in the target compound provides a spacer that could modulate electronic effects or metabolic stability.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

生物活性

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by an indole core, thioether linkage, and phenylpropanamide moiety, suggests diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Indole Core : Known for its role in numerous biological processes, it can interact with various receptors and enzymes.

- Thioether Linkage : Enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

- Phenylpropanamide Moiety : May contribute to the compound's pharmacological properties.

Table 1: Structural Features of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide

| Feature | Description |

|---|---|

| Indole Core | Essential for biological interactions |

| Thioether Linkage | Increases lipophilicity |

| Phenylpropanamide | Potential for various pharmacological effects |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogenated phenyl rings was linked to enhanced antimicrobial activity due to increased lipophilicity, which allows better membrane penetration .

Anticancer Properties

The indole derivatives have been noted for their anticancer potential. A study involving various indole-based compounds showed significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 10 to 33 nM. The mechanism involved tubulin destabilization, leading to cell cycle arrest and apoptosis .

The proposed mechanism of action for N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide involves:

- Interaction with Tubulin : The compound may bind to the colchicine site on tubulin, inhibiting polymerization.

- Cell Cycle Arrest : Flow cytometry results indicated G2/M phase arrest in treated cells.

- Induction of Apoptosis : Confocal microscopy confirmed morphological changes associated with apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus, MRSA | Not specified | Membrane penetration due to lipophilicity |

| Anticancer | MCF-7, MDA-MB-231 | 10 - 33 | Tubulin destabilization and apoptosis |

Case Study 1: Anticancer Activity Evaluation

In a comparative study of indole derivatives, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide was evaluated alongside known anticancer agents. The results indicated comparable efficacy in inhibiting cell proliferation in breast cancer models, suggesting that this compound could serve as a lead structure for further development .

Case Study 2: Antimicrobial Screening

A screening of various thioether-containing compounds revealed that those similar to N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。